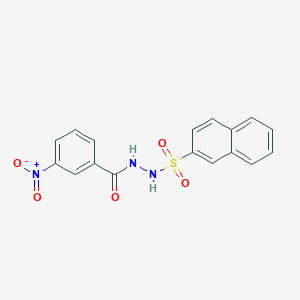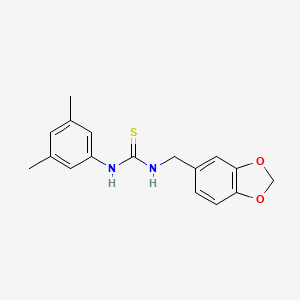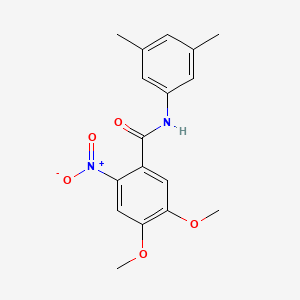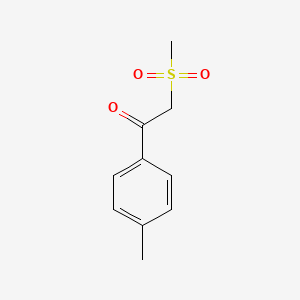
N-2-biphenylyl-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-2-(2-methoxyphenyl)acetamide, also known as methoxyphenylacetamide (MPA), is a synthetic compound with potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of MPA as a sigma-1 receptor ligand is not fully understood. However, it is believed to modulate the activity of the receptor, leading to downstream effects on various cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that MPA can induce neuroprotective effects, improve cognitive function, and reduce anxiety-like behavior in animal models. Additionally, MPA has been shown to have anti-inflammatory properties and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPA in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, MPA is relatively expensive and may not be readily available in some research settings.
Direcciones Futuras
There are several potential future directions for research on MPA. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of MPA as a sigma-1 receptor ligand and to explore its effects on various cellular pathways. Finally, the development of more efficient and cost-effective synthesis methods for MPA could facilitate its use in a wider range of research settings.
Métodos De Síntesis
The synthesis of MPA involves the reaction of 2-biphenylcarboxylic acid with 2-methoxyaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization to obtain MPA in high yield and purity.
Aplicaciones Científicas De Investigación
MPA has been studied for its potential use as a ligand for the sigma-1 receptor, which is a protein involved in various cellular processes such as calcium signaling, ion channel regulation, and stress response. Sigma-1 receptor ligands have been shown to have therapeutic potential for various neurological and psychiatric disorders, including Alzheimer's disease, depression, and addiction.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-24-20-14-8-5-11-17(20)15-21(23)22-19-13-7-6-12-18(19)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDTZWHDBSERLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5733619.png)
![ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate](/img/structure/B5733624.png)
![7-bromobenzo[de]thiochromen-3-yl acetate](/img/structure/B5733628.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)
![2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5733646.png)

![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B5733651.png)
![1-(2,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5733658.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)



![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)
